N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
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Description
“N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide” is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.36754 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H21N3O2 . It contains an acetylphenyl group (C8H7O), a methyl group (CH3), and a trimethylpyrazolyl group (C6H9N3).Scientific Research Applications
Pharmacological Potential
Derivatives of the pyrazole structure have been studied for various pharmacological activities. For example, studies on 3,5-diphenyl-1H-pyrazole derivatives have shown a wide range of activities including platelet antiaggregating, hypotensive, antiarrhythmic, sedative, and antiinflammatory activities in animal models. These compounds were synthesized from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole and demonstrated in vitro activity superior or comparable to that of acetylsalicylic acid, alongside moderate hypotensive and antiarrhythmic activities in rats and mice (Bruno et al., 1991).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis involved copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. The resultant compounds demonstrated notable antibacterial and antifungal activities, suggesting the potential of 4-acetylphenyl derivatives in antimicrobial research (Baranovskyi et al., 2018).
Anti-Inflammatory and Analgesic Activities
Research into the synthesis and biological evaluation of novel benzenesulfonamide derivatives, which share structural similarities with "N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide," has highlighted their potential as anti-inflammatory and analgesic agents. These studies provide a foundation for further exploration of similar compounds in the development of new pharmacological agents with minimized side effects (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(10-21-14(4)12(2)13(3)20-21)18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMSZYQHDDYPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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